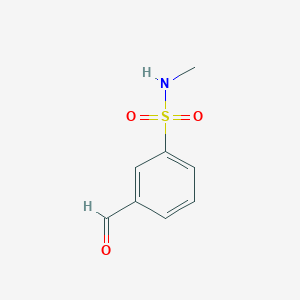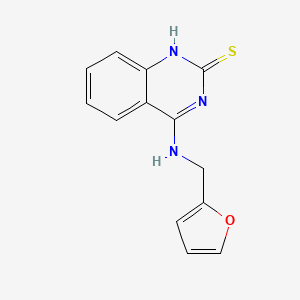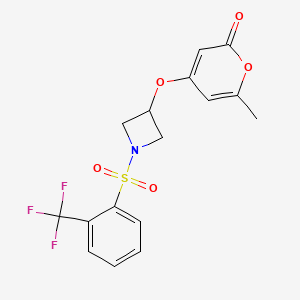
1,2,3,4-Tetrahydroquinoline-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydroquinoline-3-sulfonamide is a chemical compound with the molecular formula C9H12N2O2S. It is a derivative of tetrahydroquinoline, which is a heterocyclic compound containing a nitrogen atom in the ring structure.
作用機序
Target of Action
Similar compounds have been found to target theCDK5/p25 complex and RORγ , which are involved in neurodegenerative diseases and prostate cancer, respectively .
Mode of Action
For instance, related compounds have been found to inhibit the CDK5/p25 complex, leading to a reduction in the hyperphosphorylation of tau . In the case of RORγ, certain derivatives act as inverse agonists, inhibiting the transcriptional activity of RORγ .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that this compound may affect pathways related to tau protein phosphorylation and the th17/il-17 pathway .
Pharmacokinetics
A related compound, tetrahydroquinoline (thq), has been studied in an animal model following intravenous (iv) and oral (po) administration . The ADME properties of 1,2,3,4-Tetrahydroquinoline-3-sulfonamide and their impact on bioavailability would need further investigation.
Result of Action
Similar compounds have been found to inhibit the proliferation of certain cancer cells . More research is needed to fully understand the effects of this compound.
Action Environment
It’s worth noting that the compound is a powder at room temperature , which could potentially influence its stability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinoline-3-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 1,2,3,4-tetrahydroquinoline with sulfonamide reagents under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically requires heating to facilitate the formation of the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydroquinoline-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines or other functionalized compounds .
科学的研究の応用
1,2,3,4-Tetrahydroquinoline-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, antioxidants, and corrosion inhibitors
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A similar compound with a different ring structure, known for its biological activities.
Quinoline: A related compound with a fully aromatic ring, used in various chemical and pharmaceutical applications
Uniqueness
1,2,3,4-Tetrahydroquinoline-3-sulfonamide is unique due to the presence of both the tetrahydroquinoline and sulfonamide groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for research and industrial applications .
特性
IUPAC Name |
1,2,3,4-tetrahydroquinoline-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6H2,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDAOMQBGOSLKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909337-28-5 |
Source


|
| Record name | 1,2,3,4-tetrahydroquinoline-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2886703.png)
![4-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2886704.png)


![(4E)-1-methyl-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2-dione](/img/structure/B2886712.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate](/img/structure/B2886715.png)
![N-(4-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2886716.png)
![5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B2886717.png)


![Methyl 1-[(1,2,5-dithiazepan-5-yl)methyl]cyclopropane-1-carboxylate](/img/structure/B2886721.png)
![N-cyclopropyl-N-{[3-(pyridin-3-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2886724.png)
